molecular formula C11H15N3O B15227893 3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane

3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B15227893
M. Wt: 205.26 g/mol
InChI Key: RCIBHRKRKUESEN-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-yloxy)-8-azabicyclo[321]octane is a complex organic compound that features a pyrimidine ring attached to an azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane typically involves the reaction of pyrimidine derivatives with azabicyclooctane intermediates. One common method includes the use of pyrimidine-4-ol as a starting material, which undergoes nucleophilic substitution with an azabicyclooctane derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring .

Scientific Research Applications

3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azabicyclooctane moiety provides rigidity and stability, while the pyrimidine ring offers versatility in chemical modifications. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-pyrimidin-4-yloxy-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3O/c1-2-9-6-10(5-8(1)14-9)15-11-3-4-12-7-13-11/h3-4,7-10,14H,1-2,5-6H2

InChI Key

RCIBHRKRKUESEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)OC3=NC=NC=C3

Origin of Product

United States

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